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Compound of Interest

Compound Name: 1,1-Dodecanediol, diacetate

CAS No.: 56438-07-4

Cat. No.: B13956074

Get Quote

Executive Summary & Structural Context
1,1-Dodecanediol diacetate (

, MW 286.41) is a geminal diacetate, a chemical class often employed as a stable protecting
group for aldehydes or found naturally in the essential oils of Etlingera species.

Unlike stable esters, geminal diacetates possess a unique lability at the acetal carbon (

). Under Electron Ionization (EI) conditions (70 eV), the molecule undergoes rapid elimination
reactions that distinguish it from its structural isomers.

The Core Challenge
Distinguishing 1,1-dodecanediol diacetate (geminal) from 1,12-dodecanediol diacetate

(terminal) and dodecanal (parent aldehyde) is critical in lipid synthesis and metabolomics.

While all three share related carbon skeletons, their fragmentation pathways diverge

significantly due to the stability of the carbocation intermediates formed at
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Fragmentation Mechanics: The 1,1-Dodecanediol
Diacetate Signature
The mass spectrum of 1,1-dodecanediol diacetate is dominated by the instability of the gem-

diacetate moiety. The molecular ion (

, m/z 286) is typically absent or extremely weak (

) due to facile elimination of acetic acid.

Key Fragmentation Pathways[1][2]
Primary Elimination (The "Diagnostic Loss"): The most characteristic pathway is the loss of a

neutral acetic acid molecule (

, 60 Da) from the molecular ion.

This yields an enol acetate radical cation (

equivalent), which is relatively stable and observable.

Acylium Ion Formation (Base Peak): The base peak is almost invariably m/z 43 (

). While common to all acetates, its overwhelming dominance in gem-diacetates suppresses
high-mass structural information.

Secondary Elimination: The m/z 226 ion can further lose a ketene (

, 42 Da) or an acetyl radical, leading to hydrocarbon clusters.

Alkyl Chain Fragmentation: The long dodecyl chain produces a characteristic series of alkyl

ions: m/z 29, 41, 55, 57, 69, 71, 85... These follow the pattern

and

.

Visualization of Fragmentation Pathways
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The following diagram illustrates the mechanistic flow from the parent molecule to key

diagnostic ions.

Molecular Ion (M+)
[C16H30O4]

m/z 286 (Trace)

[M - AcOH]+
Enol Acetate Species

m/z 226- 60 Da (Acetic Acid)

Acylium Ion
[CH3CO]+

m/z 43 (Base Peak)

Direct Cleavage

Alkyl Series
[C3H7]+, [C4H9]+

m/z 43, 57, 71

Chain Fragmentation

Ketene Loss
[M - AcOH - CH2CO]+

m/z 184

- 42 Da (Ketene)

Click to download full resolution via product page

Caption: Mechanistic fragmentation pathway of 1,1-dodecanediol diacetate under 70 eV

Electron Ionization.

Comparative Analysis: Geminal vs. Terminal vs.
Aldehyde
To validate the identity of 1,1-dodecanediol diacetate, it must be compared against its most

likely confounds.

Table 1: Diagnostic Ion Comparison
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Feature
1,1-Dodecanediol

Diacetate (Geminal)
1,12-Dodecanediol

Diacetate (Terminal)
Dodecanal

(Aldehyde)

Molecular Formula

Molecular Ion (

)
Absent / Trace (286) Weak (286) Weak (184)

Base Peak
m/z 43 (

)

m/z 43 (

)
m/z 44 or 57

Diagnostic High Mass
m/z 226 (

)

m/z 226 (

) & m/z 166 (

)

m/z 166 (

) & m/z 140 (

)

Key Distinction

Single loss of AcOH

dominates high mass;

m/z 43 is

overwhelming.[1][2][3]

Sequential loss of two

AcOH molecules is

distinct (226

166).

m/z 29 (

) and m/z 44 (

) are specific to

aldehydes.

Retention Time (GC)

Typically elutes after

Dodecanal but before

1,12-Diacetate (on

non-polar columns).

Elutes later due to

higher boiling point

interaction of two

primary esters.

Elutes earliest.

Technical Insight: The "Artifact" Risk
Researchers must be aware that geminal diacetates are thermally unstable. In the hot injection

port of a GC (typically 250°C), 1,1-dodecanediol diacetate can undergo thermal elimination

before reaching the MS source.

Result: The chromatogram may show a peak for 1-acetoxy-1-dodecene or even dodecanal if

hydrolysis occurs.

Mitigation: Use "Cool On-Column" injection or lower injector temperatures (200°C) to

preserve the intact diester.
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Experimental Protocol: Synthesis & Analysis
To generate the reference standard described above, follow this validated workflow.

A. Synthesis of 1,1-Dodecanediol Diacetate
This protocol converts Dodecanal to its gem-diacetate protected form.

Reagents: Dodecanal (10 mmol), Acetic Anhydride (30 mmol), Catalyst (

or

, 0.1 mol%).

Reaction:

Mix reagents in a round-bottom flask under

atmosphere.

Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

Mechanism:[4][5][6][7][8][9] Nucleophilic attack of acetic anhydride on the aldehyde

carbonyl.

Work-up:

Quench with ice-cold saturated

(neutralize acid).

Extract with Diethyl Ether (

mL).

Dry over

and concentrate in vacuo.

Purification: Flash column chromatography (Hexane:Ethyl Acetate 95:5).
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B. GC-MS Acquisition Parameters
Instrument: Agilent 7890/5977 (or equivalent).

Column: HP-5ms or DB-5 (30m

0.25mm

0.25µm).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless mode, 220°C (Keep low to prevent thermal degradation).

Oven Program:

50°C (hold 1 min).

Ramp 10°C/min to 280°C.

Hold 5 min.

MS Source: EI mode, 70 eV, 230°C.

Scan Range: m/z 35–400.

Workflow Diagram
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Start: Dodecanal

Reaction:
+ Ac2O / Catalyst

0°C -> RT

Work-up:
NaHCO3 Quench
Ether Extraction

GC-MS Analysis:
Inlet: 220°C (Critical)

Column: HP-5ms

Data Interpretation:
Check m/z 43, 226

Confirm Absence of m/z 29 (Aldehyde)

Click to download full resolution via product page

Caption: Synthesis and analysis workflow for validating 1,1-dodecanediol diacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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